N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide is a synthetic compound that combines the structural features of imidazole, tetrazole, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps:
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Formation of the Imidazole Derivative: : The initial step involves the preparation of the imidazole derivative. This can be achieved by reacting 1H-imidazole with 3-bromopropylamine under basic conditions to yield 3-(1H-imidazol-1-yl)propylamine.
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Synthesis of the Tetrazole Ring: : The next step involves the formation of the tetrazole ring. This can be done by reacting phenylhydrazine with sodium azide in the presence of a suitable catalyst to form 2-phenyl-2H-tetrazole.
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Coupling Reaction: : The final step is the coupling of 3-(1H-imidazol-1-yl)propylamine with 2-phenyl-2H-tetrazole-5-carboxylic acid chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the tetrazole ring can mimic the carboxylate group in biological systems, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide: shares structural similarities with other imidazole and tetrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components or other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c22-14(16-7-4-9-20-10-8-15-11-20)13-17-19-21(18-13)12-5-2-1-3-6-12/h1-3,5-6,8,10-11H,4,7,9H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVIYOAGDABAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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